molecular formula C14H9Cl2NO B024367 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 133330-61-7

2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Cat. No. B024367
CAS RN: 133330-61-7
M. Wt: 278.1 g/mol
InChI Key: HGCFDJOSJCJZAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, also known as 2,8-DCDHP, is a heterocyclic compound with a broad range of applications in both scientific research and industrial settings. It is a colorless solid with a molecular weight of 243.15 g/mol and a melting point of 97-99°C. 2,8-DCDHP is primarily used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a catalyst for various reactions, such as the synthesis of polymers, and as a corrosion inhibitor in industrial settings.

Scientific Research Applications

Synthetic Chemistry and Material Science

The compound is structurally related to a variety of polycyclic and heterocyclic aromatic compounds that have been extensively studied for their unique chemical properties and reactivity. For instance, research has highlighted the fascinating variability in the chemistry and properties of bis-benzimidazolyl-pyridine and bis-benzthiazolyl-pyridine complexes, which are structurally related to the compound of interest. These studies have shown that such compounds can exhibit a wide range of spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential applications in the development of new materials with specific magnetic or electrochemical characteristics (Boča, Jameson, & Linert, 2011).

Environmental Science and Toxicology

Polycyclic aromatic hydrocarbons (PAHs) and their oxygenated derivatives, to which the compound is structurally related, have been the subject of extensive study due to their environmental persistence and potential toxicity. Research on oxygenated PAHs has discussed their occurrence in food, toxicity, and potential sources, highlighting the importance of understanding the environmental behavior and toxicological impacts of such compounds (Ma & Wu, 2022).

Antimicrobial and Pharmacological Properties

The structural motif found in the compound under discussion shares similarities with other heterocyclic compounds known for their biological activities. For instance, research into compounds such as p-Cymene, which shares a benzene ring fused to other cyclic structures, has shown a range of biological activities including antimicrobial effects. Such findings suggest potential research avenues for exploring the antimicrobial properties of similar compounds (Marchese et al., 2017).

Mechanism of Action

Target of Action

The compound, also known as Loratadine, primarily targets the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. It also inhibits the two-pore domain potassium channel K2P18.1 (also called TRESK or KCNK18) .

Mode of Action

Loratadine acts as a non-sedating histamine H1-receptor antagonist . It competes with histamine for binding at H1-receptor sites on the effector cell surface, resulting in suppression of histaminic edema, flare, and pruritus. The selective antagonism of the histamine H1 receptors leads to suppression of the negative symptoms brought on by histamine H1 receptor activation.

Biochemical Pathways

The primary biochemical pathway affected by Loratadine is the histamine signaling pathway . By blocking the H1 receptor, Loratadine prevents the actions of histamine, which include vasodilation, increased vascular permeability, and nerve stimulation leading to symptoms of an allergic reaction.

Result of Action

The molecular and cellular effects of Loratadine’s action primarily involve the reduction of allergic symptoms . By blocking the H1 receptor, Loratadine prevents the typical allergic responses such as itching, runny nose, and sneezing.

properties

IUPAC Name

5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c15-10-4-5-11-9(7-10)2-1-8-3-6-12(16)17-13(8)14(11)18/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCFDJOSJCJZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442546
Record name 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

133330-61-7
Record name 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133330-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 2
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 3
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 4
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 5
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Reactant of Route 6
Reactant of Route 6
2,8-Dichloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.